molecular formula C22H22N2O4S2 B2451898 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954635-36-0

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2451898
CAS No.: 954635-36-0
M. Wt: 442.55
InChI Key: NMPQPUJCWGIMMW-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Chemical Behavior : The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions demonstrates the chemical versatility of similar compounds. Such synthetic routes provide insights into the potential modifications and derivatizations that can be applied to our compound of interest for research purposes (Croce et al., 2006).

  • Crystal and Molecular Structure : Studies on compounds like Gliquidone, which shares structural motifs with our compound, highlight the importance of intramolecular interactions and the potential for detailed structural analyses. Understanding these structural details can be crucial for applications in materials science or drug design (Gelbrich et al., 2011).

Biological Activities

  • Anticancer Properties : Research on sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells underscores the therapeutic potential of compounds with sulfonamide groups. Such studies suggest that our compound could be investigated for its pro-apoptotic effects and anticancer activities (Cumaoğlu et al., 2015).

  • Phospholipase A2 Inhibition : Sulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2, an enzyme linked to inflammatory processes and myocardial infarction. This indicates a potential research application of our compound in studying inflammatory diseases and cardiovascular protection (Oinuma et al., 1991).

Advanced Materials and Chemistry

  • Complexation and Magnetic Properties : The study of lanthanide complexes with sulfonamide groups reveals the potential for developing materials with unique magnetic properties. Such research can be extended to our compound, exploring its utility in materials science, particularly for applications requiring specific magnetic behaviors (Prytula-Kurkunova et al., 2019).

  • Asymmetric Synthesis and Catalysis : Catalytic asymmetric synthesis of isoquinolinonaphthyridines, using chiral Brønsted acids, showcases the potential of similar compounds in asymmetric synthesis and the production of chiral molecules. This approach could be applicable to the synthesis of chiral derivatives of our compound for research in stereochemistry and drug development (Li et al., 2017).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-17-6-5-9-22(14-17)29(25,26)23-20-11-10-18-12-13-24(16-19(18)15-20)30(27,28)21-7-3-2-4-8-21/h2-11,14-15,23H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPQPUJCWGIMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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